molecular formula C6H3BrF2 B057218 1-Bromo-2,4-difluorobenzene CAS No. 348-57-2

1-Bromo-2,4-difluorobenzene

Cat. No. B057218
CAS RN: 348-57-2
M. Wt: 192.99 g/mol
InChI Key: MGHBDQZXPCTTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2,4-difluorobenzene has been achieved through economical methods offering high yields and purity. A noted method involves starting from m-phenylene diamine, utilizing the Schiemann reaction and bromination, achieving a total yield of 40% with a purity over 98% (Z. He-ping, 2005).

Molecular Structure Analysis

The molecular structure of this compound and related fluorinated benzene compounds has been extensively studied. Techniques such as gas-phase electron diffraction and ab initio calculations have been employed to determine the structural parameters of these molecules, offering insights into their geometric and electronic characteristics.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as an intermediate for medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. Its reactivity has been explored in contexts such as electrochemical fluorination, where the mechanism and outcomes of reactions involving halobenzenes were studied (Hirohide Horio et al., 1996).

Scientific Research Applications

  • Synthesis Techniques:

    • An economical method for synthesizing 1-bromo-2,4-difluorobenzene from m-phenylene diamine using the Schiemann reaction and bromination has been developed. This method achieved a total yield of 40% and a purity of over 98%, highlighting its efficiency and potential for cost-effective production (Z. He-ping, 2005).
  • Vibrational Spectroscopy Studies:

    • In vibrational spectroscopy, the in-plane and out-of-plane vibrations of this compound were analyzed using zero-order normal coordinate analysis. This study provided detailed vibrational assignments for the molecule, contributing to a better understanding of its molecular properties (B. V. Reddy & G. Rao, 1994).
  • Photodissociation Research:

    • Research on the C-Br photo-fragmentation of bromo-3,5-difluorobenzene, a related compound, used ab initio methods to investigate the photodissociation mechanism. This study provides insights into the behavior of similar bromofluorobenzenes under light exposure (O. Borg, 2007).
  • Gas Chromatography-Mass Spectrometric Analysis:

    • The bromination reaction of m-difluorobenzene was analyzed using gas chromatography/mass spectrometry. This analysis focused on the selectivity and conditions of the bromination process, contributing to an understanding of the reaction pathways and by-products, including this compound (Liu Jian-min, 2007).
  • Electrochemical Studies:

    • An electrochemical study investigated the formation mechanism of 1,4-difluorobenzene during the electrolysis of halobenzenes. This study offers insights into the electrochemical behavior of halogenated compounds, which can be relevant to understanding the electrochemical properties of this compound (Hirohide Horio et al., 1996).

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluorobenzene involves lithiation at the position having two adjacent halogen substituents .

Safety and Hazards

1-Bromo-2,4-difluorobenzene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

1-Bromo-2,4-difluorobenzene has been used in the preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . It has also been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process . This suggests potential future applications in the synthesis of pharmaceutical compounds.

properties

IUPAC Name

1-bromo-2,4-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBDQZXPCTTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188336
Record name 1-Bromo-2,4-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-2,4-difluorobenzene
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CAS RN

348-57-2
Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-Bromo-2,4-difluorobenzene
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Record name 1-bromo-2,4-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the use of 1-Bromo-2,4-difluorobenzene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. One notable application involves its conversion to Grignard reagents. [] These reagents can then react with diethyl carbonate, ultimately leading to the formation of magnesium tris(difluorophenyl)methanol. [] Further reaction with methacryloyl chloride yields tris(difluorophenyl)methyl methacrylates. [] This "one-pot" synthesis method showcases the versatility of this compound in constructing complex molecules.

Q2: Are there any analytical techniques used to characterize and quantify this compound?

A2: Gas Chromatography-Mass Spectrometry (GC/MS) proves highly effective in analyzing the composition and structure of products resulting from the bromination of meta-difluorobenzene. [] This technique allows for identifying this compound and its potential byproducts, offering valuable insights into the reaction selectivity and the impact of varying reaction conditions on the product distribution. []

Q3: Has this compound been investigated for any physical properties?

A3: Yes, dielectric relaxation studies have been conducted on this compound in benzene solution. [] This type of study investigates the rotational dynamics and dipole moment of molecules, offering insights into their interactions with electromagnetic fields.

Q4: What are the environmental considerations regarding this compound?

A4: While the provided research papers do not directly address environmental impact, it's crucial to acknowledge that halogenated organic compounds, including brominated derivatives, can potentially pose environmental risks. [] Responsible waste management and exploration of alternative synthetic routes with reduced environmental footprints are crucial aspects to consider.

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